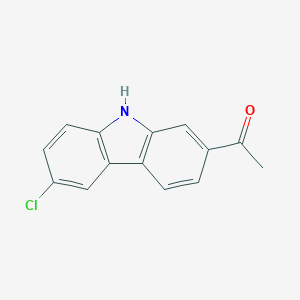![molecular formula C12H20O8S B024940 (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide CAS No. 106571-12-4](/img/structure/B24940.png)
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide, also known as DTT, is a small molecule widely used in scientific research. It is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical and molecular biology experiments. In
作用机制
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide works by breaking disulfide bonds in proteins, which are formed by the oxidation of cysteine residues. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, forming thiol groups. The thiol groups can then form new disulfide bonds or react with other thiol groups to form protein-protein or protein-ligand interactions.
生化和生理效应
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has no known physiological effects in humans or animals. However, it can cause cytotoxicity and cell death at high concentrations. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also react with other biomolecules, such as DNA and RNA, which can affect their structure and function.
实验室实验的优点和局限性
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is a commonly used reducing agent in biochemistry and molecular biology experiments. It is easy to use, inexpensive, and effective at breaking disulfide bonds in proteins. However, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has some limitations. It can react with other biomolecules, such as DNA and RNA, which can affect their structure and function. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also be unstable in solution and can degrade over time, which can affect the reproducibility of experiments.
未来方向
There are several future directions for the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in scientific research. One direction is to develop new reducing agents that are more stable and less reactive with other biomolecules. Another direction is to explore the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in new applications, such as in the preparation of protein samples for mass spectrometry analysis. Finally, the mechanism of action of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide could be further studied to better understand how it interacts with biomolecules and how it affects their structure and function.
合成方法
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of 1,2-ethanedithiol with 2,2-dimethyldioxirane. The reaction is carried out in anhydrous ether or dichloromethane at low temperature (-78°C). The product is then purified by column chromatography or recrystallization.
科学研究应用
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is widely used in scientific research, especially in biochemistry and molecular biology. It is used to reduce disulfide bonds in proteins, which can be important for protein structure determination, protein folding studies, and protein-protein interaction studies. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is also used in the preparation of protein samples for SDS-PAGE and Western blot analysis. In addition, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is used as a reducing agent in many enzymatic assays, such as thiol-dependent enzymes and peroxidases.
属性
CAS 编号 |
106571-12-4 |
|---|---|
产品名称 |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
分子式 |
C12H20O8S |
分子量 |
324.35 g/mol |
IUPAC 名称 |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H20O8S/c1-11(2)15-5-7(17-11)9-10(20-21(13,14)19-9)8-6-16-12(3,4)18-8/h7-10H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |
InChI 键 |
QAUBTIDRQZLYPJ-ZYUZMQFOSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OS(=O)(=O)O2)[C@H]3COC(O3)(C)C)C |
SMILES |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
规范 SMILES |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
同义词 |
1,2:5,6-Di-O-isopropylidene-3,4-O-sulfonyl-D-mannitol, [4R(R),5R(R)]-4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3,2-dioxathiolane 2,2-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



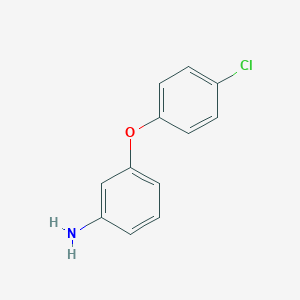
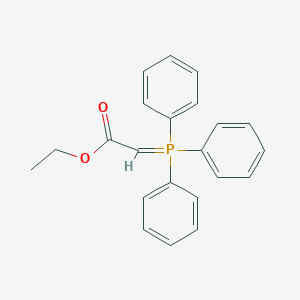
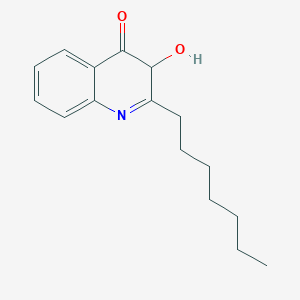
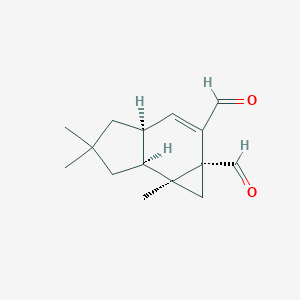
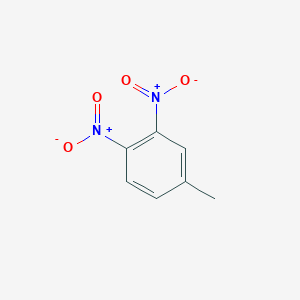
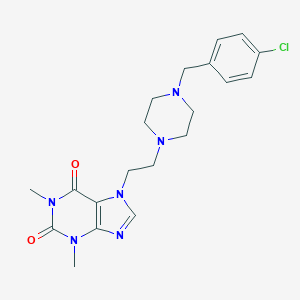
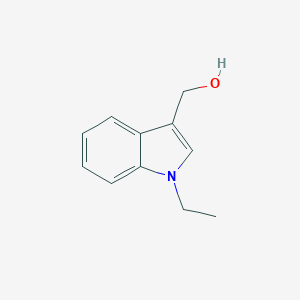
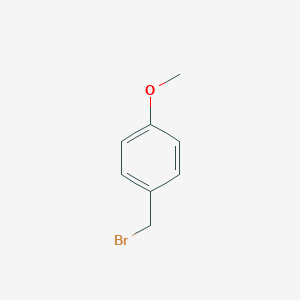
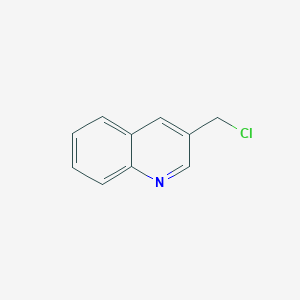
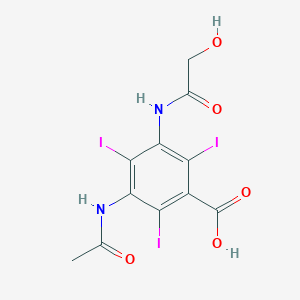
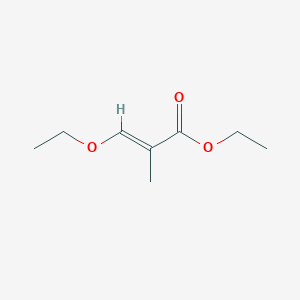
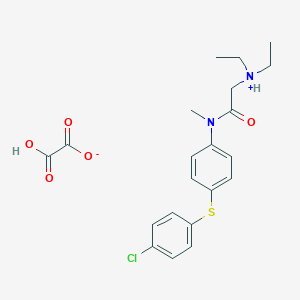
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
